molecular formula C3H9BO3<br>C3H9BO3<br>B(OCH3)3 B3424179 Trimethyl borate CAS No. 3349-42-6

Trimethyl borate

Cat. No.: B3424179
CAS No.: 3349-42-6
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
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Description

Trimethyl borate is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless liquid that burns with a characteristic green flame. This compound is widely used in organic chemistry as a reagent and intermediate. It is known for its role in the preparation of sodium borohydride and as a popular reagent in various organic synthesis reactions .

Mechanism of Action

Target of Action

Trimethyl borate (TMB) is an organoboron compound with the formula B(OCH3)3 . It is primarily used as a reagent in organic chemistry . The primary targets of TMB are Grignard reagents or organolithium compounds .

Mode of Action

TMB reacts with Grignard reagents or organolithium compounds to yield dimethyl boronates . This reaction is a key step in the synthesis of boronic acids, which are useful intermediates in various cross-coupling reactions such as Suzuki coupling .

Biochemical Pathways

The reaction of TMB with Grignard reagents or organolithium compounds, followed by subsequent aqueous acid treatment, leads to the formation of corresponding boronic acids . These boronic acids or esters are useful intermediates in various cross-coupling reactions such as Suzuki coupling .

Pharmacokinetics

It is known that tmb is quite flammable and burns with a green flame . It is also known to decompose into methanol and boric acid on exposure to water .

Result of Action

The primary result of TMB’s action is the formation of boronic acids or esters, which are useful intermediates in various cross-coupling reactions . These reactions are crucial in the field of organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of TMB. For instance, TMB decomposes into methanol and boric acid on exposure to water . It is also known that TMB is quite flammable and burns with a green flame . Therefore, the presence of ignition sources and the absence of water are important environmental factors for the stability and efficacy of TMB.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl borate can be synthesized by reacting boric acid or boric oxide with methanol. The reaction is typically catalyzed by a small amount of sulfuric acid and may require heating to facilitate the dehydration process . The general reaction is as follows: [ \text{B(OH)}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{B(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting boric acid with methanol under conditions where water is continuously removed by azeotropic distillation . This method ensures a high conversion rate and minimizes energy consumption.

Types of Reactions:

Common Reagents and Conditions:

    Grignard Reagents: Used in the formation of boronic acids.

    Sodium Hydride: Utilized in the reduction process to produce sodium borohydride.

Major Products:

    Boronic Acids: Formed from the hydrolysis of dimethyl boronates.

    Sodium Borohydride: Produced via the Brown-Schlesinger process.

Comparison with Similar Compounds

    Triethyl Borate (B(OCH₂CH₃)₃): Similar to trimethyl borate but with ethyl groups instead of methyl groups.

    Triphenyl Borate (B(OC₆H₅)₃): Contains phenyl groups and is used in different applications compared to this compound.

Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to form boronic acids makes it a valuable reagent in the synthesis of complex organic molecules. Additionally, its role as a precursor to sodium borohydride highlights its importance in industrial applications .

Properties

IUPAC Name

trimethyl borate
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InChI

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
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InChI Key

WRECIMRULFAWHA-UHFFFAOYSA-N
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Canonical SMILES

B(OC)(OC)OC
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Molecular Formula

C3H9BO3, Array
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DSSTOX Substance ID

DTXSID0037738
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Molecular Weight

103.92 g/mol
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Physical Description

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

67.5 °C, 68 °C
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Flash Point

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C
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Solubility

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction
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Density

0.915 g/cu cm, Relative density (water = 1): 0.915
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Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18
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Color/Form

Colorless, moisture-sensitive liquid; fumes in air

CAS No.

121-43-7, 3349-42-6
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Melting Point

-29.3 °C, -29 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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